Sulfoxide, isopropyl methyl

概要

説明

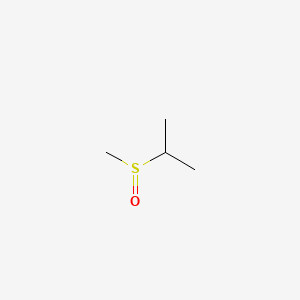

Sulfoxide, isopropyl methyl is an organosulfur compound. It is a polar functional group and an oxidized derivative of sulfides . The formula of this compound is C4H10OS and it has a molecular weight of 106.187 .

Synthesis Analysis

Sulfoxides are typically prepared by oxidation of sulfides, sometimes referred to as sulfoxidation . A recent study demonstrated that under catalysis by transition metals, β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides .Molecular Structure Analysis

The structure of this compound is available as a 2D Mol file or as a computed 3D SD file . Sulfoxides feature relatively short S–O distances. The bond between the sulfur and oxygen atoms is intermediate of a dative bond and a polarized double bond .Chemical Reactions Analysis

The interaction of dimethyl sulfoxide with water has been investigated by Fourier-transform microwave spectroscopy of the 1:1 complex and its isotopologues, complemented with quantum chemical calculations .Physical and Chemical Properties Analysis

This compound has a molecular weight of 106.187 . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用

1. Conformational Analysis

Research by Tai (1981) in the "Journal of Computational Chemistry" explored the conformations of alkyl sulfoxides, including isopropyl methyl sulfoxide. The study used modified parameters in force field MM2 to calculate the conformations of these sulfoxides, identifying stable conformers which correspond with SO stretching frequencies. This research contributes to the understanding of molecular structure and behavior of sulfoxides (Tai, 1981).

2. Infrared Spectroscopy Studies

Ōki et al. (1969) measured the infrared S=O stretching absorptions of several simple sulfoxides, including methyl isopropyl sulfoxide. This study, published in the "Bulletin of the Chemical Society of Japan," provides insights into rotational isomerism about the S–C axis in sulfoxides, contributing to the field of spectroscopy (Ōki, Oka, & Sakaguchi, 1969).

3. Regioselectivity in Chemical Reactions

OguraKatsuyuki et al. (1980) discussed the control of regioselectivity in the α-chlorination of unsymmetrical dialkyl sulfoxides, including isopropyl methyl sulfoxide, in "Chemistry Letters." The study highlights how the presence of pyridine can reverse regioselectivity in these reactions, adding valuable knowledge to the field of organic synthesis (OguraKatsuyuki, Imaizumi, Iida, & Tsuchihashi, 1980).

4. Asymmetric Oxidation in Biocatalysis

Salama et al. (2020) in "RSC Advances" used Streptomyces glaucescens GLA.0 for stereoselective oxidation of prochiral sulfides, including isopropyl methyl sulfoxide. This research demonstrates the potential of using whole-cell biocatalysts for producing enantiopure sulfoxides, which are important in organic synthesis and pharmaceuticals (Salama et al., 2020).

5. Thermolysis and Activation Data

Cubbage et al. (2001) in "The Journal of Organic Chemistry" provided activation data for sulfoxide elimination reactions, including for isopropyl methyl sulfoxide. This research helps in understanding the gas-phase reactions and activation enthalpies of sulfoxides, aiding in the development of reaction mechanisms (Cubbage, Guo, McCulla, & Jenks, 2001).

作用機序

Safety and Hazards

将来の方向性

Dimethyl sulfoxide (DMSO), a similar compound, has attracted widespread attention from chemists in recent years due to its wide range of uses and the multiple functions it displays in various chemical processes . This suggests potential future directions for research and applications of Sulfoxide, isopropyl methyl.

特性

IUPAC Name |

2-methylsulfinylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2)6(3)5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDIHYLFZNUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930959 | |

| Record name | 2-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-09-8, 26547-92-2 | |

| Record name | Sulfoxide, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxide, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)

![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)

![Ethyl (5-((2-(trifluoromethyl)phenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3047450.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)